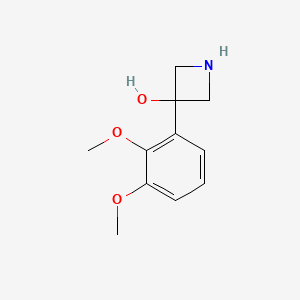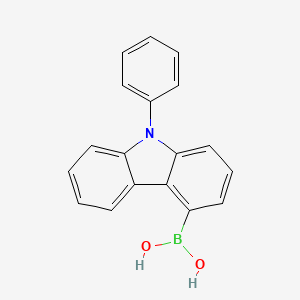
4,5-Difluoro-3-hydroxyisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-3-hydroxyisobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3-hydroxyisobenzofuran-1(3H)-one typically involves the fluorination of a suitable isobenzofuran precursor. Common synthetic routes may include:
Direct Fluorination: Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Substitution Reactions: Starting from a halogenated isobenzofuran and substituting the halogen atoms with fluorine using reagents like potassium fluoride (KF) in the presence of a phase-transfer catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-3-hydroxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the fluorine atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: KF, cesium fluoride (CsF), or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluoroisobenzofuranone, while reduction may produce a difluoroisobenzofuran.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, potentially as a fluorinated analog of biologically active compounds.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-3-hydroxyisobenzofuran-1(3H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisobenzofuran-1(3H)-one: Lacks the fluorine atoms, making it less reactive in certain contexts.
4,5-Dichloro-3-hydroxyisobenzofuran-1(3H)-one: Chlorine atoms instead of fluorine, which may result in different chemical and biological properties.
4,5-Dimethyl-3-hydroxyisobenzofuran-1(3H)-one: Methyl groups instead of fluorine, affecting its hydrophobicity and reactivity.
Uniqueness
The presence of fluorine atoms in 4,5-Difluoro-3-hydroxyisobenzofuran-1(3H)-one makes it unique compared to its analogs. Fluorine atoms can enhance the compound’s stability, alter its electronic properties, and influence its interaction with biological targets.
Properties
Molecular Formula |
C8H4F2O3 |
|---|---|
Molecular Weight |
186.11 g/mol |
IUPAC Name |
4,5-difluoro-3-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4F2O3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2,8,12H |
InChI Key |
UOYAGLRGMZBIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)OC2O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid](/img/structure/B11753114.png)

![2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11753126.png)
![tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11753129.png)





![[(3R,4R)-3-formyl-4-(methoxycarbonyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B11753179.png)

![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753185.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11753188.png)

